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Compound of Interest

Compound Name:
2-Methyl-1,8-dioxa-4-

azaspiro[5.5]undecane

CAS No.: 1464953-24-9

Cat. No.: B1425412 Get Quote

Executive Summary
Dioxa-azaspiro compounds, specifically the 1,4-dioxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-

azaspiro[5.5]undecane scaffolds, represent a privileged structural motif in modern medicinal

chemistry. Unlike flexible linear alkyl chains, these spirocyclic ketals offer a rigorous

"conformational lock," reducing the entropic penalty of ligand-target binding while

simultaneously expanding the vector space for substituent attachment.

This guide analyzes their utility as high-affinity ligands for Sigma (

) receptors, their emerging role as rigid linkers in Proteolysis Targeting Chimeras (PROTACs),
and their application in modulating G-protein coupled receptors (GPCRs).

Part 1: Structural & Stereochemical Considerations
The Spiro-Ketal Advantage
The core biological relevance of dioxa-azaspiro compounds stems from their ability to enforce

orthogonality between the piperidine ring and the dioxolane/dioxane ring.

Conformational Restriction: The spiro center (

) freezes the piperidine ring into a specific chair conformation. This pre-organization
increases binding affinity by minimizing the entropy loss (
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) upon docking into a protein pocket.

Metabolic Modulation: While simple acetals are acid-labile, the spiro-cyclic ketals derived

from 4-piperidone exhibit surprising stability under physiological conditions. However, the

carbon

to the nitrogen remains a metabolic "soft spot" for CYP450-mediated hydroxylation, a feature
that can be exploited for pro-drug design or blocked via fluorination to enhance half-life (

).

Vector Projection: The oxygen atoms in the dioxa-ring act as weak hydrogen bond acceptors

(HBA), often interacting with ancillary residues in the binding pocket (e.g., Serine or

Threonine hydroxyls) without incurring the desolvation penalty of stronger polar groups.

DOT Diagram: SAR Logic & Vector Analysis
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Figure 1: Structure-Activity Relationship (SAR) logic for the dioxa-azaspiro core, mapping

structural vectors to biological outcomes.

Part 2: Pharmacological Profiles
Sigma-1 ( ) Receptor Ligands
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The most established application of 1,4-dioxa-8-azaspiro[4.5]decane is in the design of

radioligands for the

receptor, a chaperone protein implicated in neuroprotection and cancer.

Mechanism: The basic nitrogen of the piperidine forms a salt bridge with Asp126 in the

binding pocket. The dioxa-spiro motif fills the hydrophobic pocket while the oxygens provide
secondary electrostatic anchoring.

Key Compound:[18F]5a (8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane).[1]

[2]

Affinity (

): 5.4 nM.[1][2]

Selectivity: >30-fold vs.

, >1400-fold vs. VAChT.[2]

Application: PET imaging of tumors (melanoma, carcinoma) which overexpress

receptors.

PROTAC Linkers
In Proteolysis Targeting Chimeras (PROTACs), the linker determines the ternary complex

stability. Flexible PEG chains often lead to poor cell permeability.

Utility: Dioxa-azaspiro units are used as rigidifying linkers. They reduce the "entropic cost" of

bringing the E3 ligase and the Protein of Interest (POI) together.

Design: The spiro scaffold acts as a "hub," directing the exit vectors at defined angles

(approx. 109.5°) rather than the random coil of a linear chain.

GPCR Modulation (5-HT & Dopamine)
Derivatives such as 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-piperazines have shown potent

agonism at 5-HT1A receptors (
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). The spiro-ring mimics the bulky lipophilic moiety required for receptor activation, while the
"dioxa" oxygen atoms likely interact with Serine residues in the transmembrane bundle.

Part 3: Experimental Protocols
Protocol A: Synthesis of the 1,4-Dioxa-8-
azaspiro[4.5]decane Core
A robust, scalable method for generating the core scaffold from 4-piperidone.

Reagents:

N-Benzyl-4-piperidone (or N-Boc-4-piperidone)

Ethylene glycol (10 equiv.)

p-Toluenesulfonic acid (p-TsOH) (0.1 equiv.)

Toluene or Benzene (Solvent)

Methodology:

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark

trap topped with a reflux condenser.

Charging: Add N-Benzyl-4-piperidone (10.0 g, 52.8 mmol), ethylene glycol (30 mL), p-TsOH

(1.0 g), and Toluene (150 mL).

Reflux: Heat the mixture to vigorous reflux (

). Monitor the collection of water in the Dean-Stark trap.

Critical Control: The reaction is complete when water evolution ceases (approx. 4–6

hours).

Workup: Cool to room temperature (RT). Wash the organic layer with saturated

(2 x 50 mL) to neutralize the acid catalyst (prevents ketal hydrolysis). Wash with brine (50
mL).
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Purification: Dry over

, filter, and concentrate in vacuo. The product usually crystallizes or forms a clean oil. Yields
are typically >90%.

Deprotection (if N-Boc): Treat with TFA/DCM (1:1) at

for 1 hour to expose the secondary amine for further derivatization.

Protocol B: Sigma-1 Receptor Radioligand Binding
Assay
Standard validation protocol using [3H]-(+)-pentazocine.

Materials:

Membrane Source: Guinea pig brain homogenates or HEK293 cells overexpressing

.

Radioligand:

-pentazocine (Specific Activity ~30-50 Ci/mmol).

Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Procedure:

Preparation: Dilute membranes to a protein concentration of 0.5 mg/mL in Tris-HCl buffer.

Incubation: In a 96-well plate, combine:

100

Membrane suspension.

50

-pentazocine (Final concentration: 3 nM).
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50

Test compound (Dioxa-azaspiro derivative) at varying concentrations (

to

M).

Non-Specific Binding (NSB): Define NSB using 10

Haloperidol (Note: Avoid using (+)-pentazocine for NSB if analyzing mixed

profiles to prevent masking errors).

Equilibrium: Incubate at 37°C for 120 minutes. (Longer incubation ensures equilibrium for

rigid spiro-compounds).

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5%

polyethyleneimine to reduce filter binding) using a cell harvester.

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation

counting.

Data Analysis: Calculate

using non-linear regression (GraphPad Prism). Convert to

using the Cheng-Prusoff equation.

Part 4: Comparative Data Analysis
Table 1: Selectivity Profile of Dioxa-Azaspiro Derivatives
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Compound
ID

Core
Structure

Target

Affinity (

/

)

Selectivity
Ratio

Reference

[18F]5a

1,4-dioxa-8-

azaspiro[4.5]

decane
Receptor 5.4 nM = 30 [1]

Comp 15

1,4-

dioxaspiro[4.

5]dec-2-

ylmethyl

5-HT1A = 9.58

5-HT1A /

> 100
[2]

Spiro-Ketal

76

1,5-dioxa-9-

azaspiro[5.5]

undecane

HCV NS3/4a 12 nM

High

metabolic

stability

[3]

DOT Diagram: Synthesis Workflow
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Figure 2: General synthetic workflow for accessing functionalized dioxa-azaspiro libraries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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